3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901230-33-9
Cat. No.: VC7154216
Molecular Formula: C22H12BrFN4O2
Molecular Weight: 463.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901230-33-9 |
|---|---|
| Molecular Formula | C22H12BrFN4O2 |
| Molecular Weight | 463.266 |
| IUPAC Name | 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H |
| Standard InChI Key | FNKBPYPPIJUPRN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[4,3-c]quinoline core consists of a pyrazole ring fused to a quinoline system at positions 4 and 3, respectively . This planar arrangement facilitates π-π stacking interactions, as observed in analogous pyrazoloquinoline derivatives . The title compound features three substituents:
-
6-Fluoro group: Introduces electronegativity, enhancing intermolecular interactions and metabolic stability.
-
3-Bromophenyl at position 3: Provides steric bulk and potential sites for further functionalization via cross-coupling reactions.
-
3-Nitrophenyl at position 1: Contributes electron-withdrawing effects, influencing redox properties and biological targeting .
The dihedral angles between substituents and the core are critical for molecular packing. For example, in 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, phenyl groups form angles of 29.66°–67.94° with the core, dictating crystal lattice organization .
Table 1: Molecular Properties of 3-(3-Bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₂BrFN₄O₂ |
| Molecular Weight | 463.26 g/mol |
| logP (Partition Coeff.) | ~5.8 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar SA | 56.09 Ų |
Synthesis and Optimization Strategies
Electrochemical Cyclization
Recent advances in pyrazolo[4,3-c]quinoline synthesis emphasize electrochemical methods. Alajmi and Youssef (2021) demonstrated that 7-chloro-4-hydrazinoquinoline undergoes cyclization at 2.5 V using a platinum electrode, yielding pyrazoloquinoline derivatives in 40–84% yields . Adapting this approach, the target compound could be synthesized via:
-
Hydrazone Formation: Condensation of 6-fluoro-4-hydrazinoquinoline with 3-nitrobenzaldehyde.
-
Electrochemical Cyclization: Application of 2.5 V in an undivided cell with graphite cathode, promoting intramolecular C–N bond formation.
-
Bromophenyl Introduction: Suzuki-Miyaura coupling with 3-bromophenylboronic acid under Pd catalysis.
Table 2: Key Reaction Parameters for Electrochemical Synthesis
| Parameter | Condition |
|---|---|
| Voltage | 2.5 V |
| Electrode Material | Platinum (anode), Graphite (cathode) |
| Solvent | Ethanol/Water (3:1) |
| Yield Range | 65–75% (estimated) |
Chemical Reactivity and Functionalization
Electrophilic Substitution and Reductive Pathways
The bromine atom at the 3-bromophenyl group serves as a reactive site for cross-coupling reactions. For instance, palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-aryl bond formation, expanding structural diversity . The nitro group undergoes reduction to an amine using SnCl₂/HCl or catalytic hydrogenation, forming a versatile aniline intermediate for further derivatization.
Photophysical Behavior
The electron-deficient nitro group and electron-rich quinoline core create intramolecular charge-transfer (ICT) states. Analogous fluoro-pyrazoloquinolines exhibit absorption maxima at 310–375 nm and emission in the blue-green region (λₑₘ = 450–500 nm) , suggesting potential as fluorescent probes.
Biological and Industrial Applications
Materials Science Applications
The planar core and substituent-directed π-stacking enable use in organic semiconductors. Thin films of nitro-pyrazoloquinolines demonstrate hole mobility of 0.12 cm²/V·s, comparable to rubrene .
Comparison with Analogous Compounds
Table 3: Activity Comparison with Pyrazoloquinoline Derivatives
| Compound | logP | Anticancer IC₅₀ (μM) | Fluorescence λₑₘ (nm) |
|---|---|---|---|
| 6-Fluoro-1,3-diphenyl derivative | 5.12 | 3.4 (MCF-7) | 475 |
| 8-Fluoro-3-(4-Cl-phenyl) derivative | 5.82 | 2.1 (HCT-116) | 490 |
| Target Compound | 5.8* | 1.5–2.5* | 505* |
*Estimated based on structural analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume